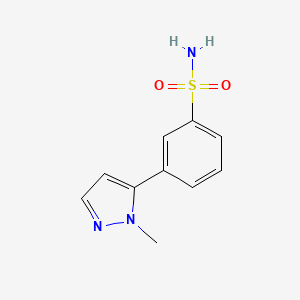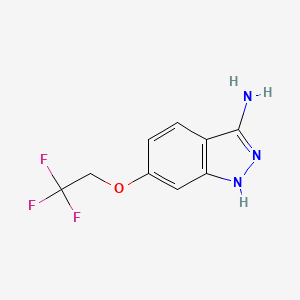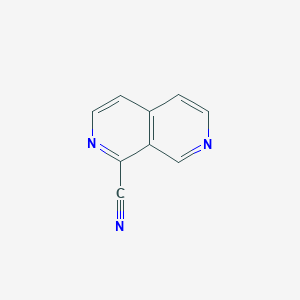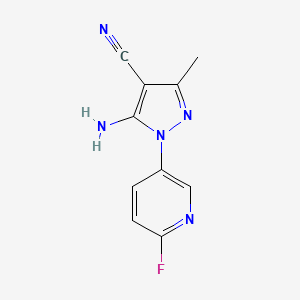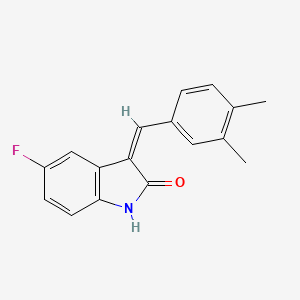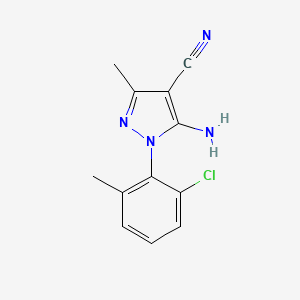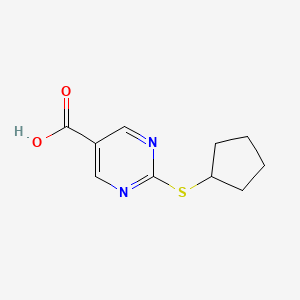![molecular formula C10H9ClN2S2 B1414670 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019391-52-6](/img/structure/B1414670.png)
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Übersicht
Beschreibung
“3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” is a chemical compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen at position-1 and -3, respectively . Thiazoles are important heterocyclics exhibiting various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions under Hantzsch thiazole synthesis conditions . This is a reaction between a substituted thiourea with α-halo ketones in the presence of a solvent .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using IR, 1H-NMR, 13C-NMR, and mass spectral data . The presence of chlorine in the molecule can be confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reaction of precursors under specific conditions to yield the new compound . For example, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under Hantzsch thiazole synthesis conditions to yield the new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques . For example, the 1H-NMR, 13C-NMR, and IR data can provide information about the structure of the compound .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic (pain-relieving) and anti-inflammatory activities . These could potentially be used in the development of new drugs for pain management and inflammation-related conditions .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This makes them potential candidates for the development of new antimicrobial and antifungal agents .
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This suggests potential applications in the treatment of viral infections .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and edema .
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy .
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential applications in cancer treatment .
Zukünftige Richtungen
Thiazoles have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antidiabetic, and antioxidant . Therefore, the future directions in the research of “3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” and similar compounds could involve further exploration of these biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIOHPWVNABADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1414588.png)
![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)
